Massariphenone

Description

Structure

3D Structure

Properties

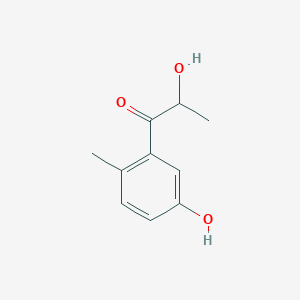

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.2 g/mol |

IUPAC Name |

2-hydroxy-1-(5-hydroxy-2-methylphenyl)propan-1-one |

InChI |

InChI=1S/C10H12O3/c1-6-3-4-8(12)5-9(6)10(13)7(2)11/h3-5,7,11-12H,1-2H3 |

InChI Key |

LZKXQEWGRISBLV-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)O)C(=O)C(C)O |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C(=O)C(C)O |

Synonyms |

massariphenone |

Origin of Product |

United States |

Isolation and Structural Elucidation of Massariphenone

Spectroscopic Characterization of Massariphenone

The determination of the precise chemical structure of this compound was achieved through the detailed analysis of its spectroscopic data. This involved a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and electronic circular dichroism (ECD) spectroscopy.

NMR spectroscopy was a cornerstone in piecing together the molecular architecture of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were crucial in defining the connectivity of atoms within the molecule. nih.gov

The ¹H NMR spectrum of this compound revealed key structural features. It showed signals characteristic of a 1,2,4-trisubstituted benzene (B151609) ring, an aryl methyl group, and an OCHCH₃ unit. nih.gov The ¹³C NMR spectrum further supported these findings, indicating the presence of one carbonyl carbon, three sp² quaternary carbons, three sp³ carbons, one methine carbon, and two methyl carbons. nih.gov

Table 1: ¹H and ¹³C NMR Data for this compound

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 1 | Data not available | Data not available |

| 2 | Data not available | Data not available |

| 3 | Data not available | Data not available |

| 4 | Data not available | Data not available |

| 5 | Data not available | Data not available |

| 6 | Data not available | Data not available |

| 7 | Data not available | Data not available |

| 8 | Data not available | Data not available |

| 9 | Data not available | Data not available |

| 10 | Data not available | Data not available |

Note: Specific chemical shift values (δ) and coupling constants (J) from the original isolation paper were not fully available in the searched sources. The table reflects the types of carbons and proton environments identified.

Two-dimensional NMR experiments were instrumental in assembling the gross structure of this compound by establishing correlations between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would have been used to identify proton-proton couplings, for instance, within the OCHCH₃ unit and the aromatic ring protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): While specific NOESY data for this compound was not detailed in the available search results, this technique is typically used to determine the relative stereochemistry by identifying protons that are close in space.

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound. The analysis showed a pseudomolecular ion peak at m/z 203.0675 [M+Na]⁺. nih.gov This data allowed for the unambiguous assignment of the molecular formula as C₁₀H₁₂O₃, which also indicated that the molecule has five degrees of unsaturation. nih.govresearchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. savemyexams.com For this compound, the IR spectrum would have been expected to show characteristic absorption bands for the carbonyl group (C=O) and the hydroxyl group (O-H), as well as absorptions corresponding to the aromatic ring and aliphatic C-H bonds. While the specific absorption frequencies for this compound were not available in the search results, the presence of these functional groups is consistent with the structure determined by NMR and HRMS.

Electronic circular dichroism (ECD) spectroscopy is a powerful technique used to determine the absolute configuration of chiral molecules. figshare.comkisti.re.kr this compound was reported to be an optically active oil, with a specific rotation of [α]D −18.5 (in CH₃OH). nih.gov The absolute configuration of the hydroxyl-bearing carbon in the side chain was not determined in the initial report. nih.gov However, ECD spectral analysis, often in conjunction with computational calculations, is the standard method for assigning the absolute stereochemistry of such chiral centers. researchgate.netlibretexts.org

One-Dimensional NMR (1H, 13C) Data Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

X-ray Crystallography for this compound Structure Confirmation

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This method is often considered the gold standard for confirming the structure and, crucially, determining the absolute stereochemistry of a new chemical entity. The process involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to generate a detailed model of the electron density, from which the precise atomic positions can be mapped.

However, for this compound itself, the original research publication does not report the use of X-ray crystallography for its structure confirmation. nih.gov The structure was established based on extensive NMR and mass spectrometry data. nih.gov Consequently, specific crystallographic data for this compound, such as its crystal system, space group, and unit cell dimensions, are not available in the primary literature describing its isolation. The configuration of the hydroxyl-bearing carbon in this compound remained undetermined in the initial report. nih.gov

Biosynthetic Pathways of Massariphenone

Proposed Biogenetic Origins and Precursors

The carbon skeleton of Massariphenone is thought to be assembled from simpler precursor molecules derived from primary metabolism. The proposed origins involve key biosynthetic routes common in fungi.

Role of Polyketide Synthases (PKS) in this compound Biosynthesis

The biosynthesis of this compound is strongly suggested to follow a polyketide pathway. nih.gov Polyketides are a diverse class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). researchgate.netmdpi.com These enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis. mdpi.com

Research on metabolites structurally related to this compound, such as spiromassaritone (B1246162) and arthropsolide A, suggests a biosynthetic origin involving the condensation of a pentaketide (B10854585) precursor with malic acid. nih.govsci-hub.se Fungi possess different types of PKSs, including non-reducing, partially-reducing, and highly-reducing PKSs, which contribute to the vast structural diversity of polyketides. The specific type of PKS involved in this compound synthesis dictates the initial folding and cyclization of the polyketide chain. For instance, the biosynthesis of the related C10 enalins is proposed to involve an intermediate like 3,5,7,9-tetraoxodecanethioate, which undergoes reduction to form a methyl group. acs.org

Involvement of Shikimate Pathway Metabolites

While the core of this compound is considered a polyketide, the biosynthesis of some fungal metabolites involves a mix of pathways. The shikimate pathway is a primary metabolic route in fungi, bacteria, and plants that produces aromatic amino acids (phenylalanine, tyrosine, and tryptophan) from phosphoenolpyruvate (B93156) and erythrose 4-phosphate. wikipedia.orgnih.gov Although direct evidence for the involvement of shikimate-derived precursors in this compound itself is not definitive, some related fungal compounds are known to incorporate moieties derived from this pathway. sci-hub.sedokumen.pub For example, pichiafurans, produced by the yeast Pichia membranifaciens, are believed to be derived from the shikimate pathway. sci-hub.se This raises the possibility of mixed biosynthetic origins for some related compounds, where a polyketide backbone might be functionalized with a shikimate-derived unit.

Enzymatic Transformations and Biosynthetic Intermediates

Following the initial assembly of the polyketide chain by PKS, a series of enzymatic transformations are required to yield the final structure of this compound. These steps often involve oxidations, reductions, and cyclizations catalyzed by specific tailoring enzymes. chemrxiv.org

The simultaneous isolation of this compound with other structurally related C10 and C11 metabolites, such as arthropsadiol D, paraphaeolactones, and massarilactones, from the fungus Paraphaeosphaeria sp. KT4192 suggests they share common biosynthetic intermediates and pathways. acs.orgnih.govresearchgate.netresearcher.life Recently, compounds named paraphaeoketones A–C were isolated from the same fungus and identified as plausible biosynthetic analogues and precursors to paraphaeolactones. acs.org This discovery is crucial as it provides tangible evidence of the intermediates involved in the pathway. The in vitro conversion of one of these intermediates, paraphaeoketone B, into a paraphaeolactone further solidifies its role in the biosynthetic sequence. acs.org

Post-PKS Modifications and Rearrangement Mechanisms

The final stages of the biosynthesis of compounds structurally related to this compound are characterized by significant molecular rearrangements. These post-PKS modifications are critical for generating the observed chemical diversity. mdpi.comnih.govnih.gov Two key rearrangement hypotheses, the Favorskii rearrangement and the benzilic acid rearrangement, have been central to the discussion of how these molecules are formed.

Examination of Benzilic Acid Rearrangement Pathways

The benzilic acid rearrangement is a classical organic reaction involving the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy carboxylic acid in the presence of a base. wikipedia.orguomustansiriyah.edu.iqtennessee.edu Recent research strongly supports this type of rearrangement in the biosynthesis of paraphaeolactones, which are closely related to this compound. acs.org The isolation of paraphaeoketones, which possess an α-diketone functionality, provided a key missing link. acs.org The successful laboratory conversion of paraphaeoketone B into a paraphaeolactone demonstrated that a benzilic acid rearrangement is a highly plausible biosynthetic step. acs.org This hypothesis is further supported by Density Functional Theory (DFT) calculations, which indicate that this pathway is more favorable than the previously proposed Favorskii rearrangement. acs.org

Evaluation of Favorskii Rearrangement Hypotheses

Initially, a Favorskii rearrangement was proposed as the key transformation in the biosynthesis of paraphaeolactones. nih.govresearchgate.netresearcher.life This hypothesis was based on the structural similarities to other natural products where such a rearrangement was presumed to occur. The Favorskii rearrangement typically involves the conversion of a ketone with an α-halogen to a carboxylic acid derivative, often with ring contraction. uomustansiriyah.edu.iq However, the subsequent isolation of the paraphaeoketone intermediates has led to a re-evaluation of this hypothesis. acs.org The evidence now suggests that for this family of compounds, the benzilic acid rearrangement is the more likely biosynthetic route, casting doubt on the role of a Favorskii-type mechanism. acs.org

Comparative Biosynthetic Studies with Structurally Related Fungal Metabolites

This compound belongs to a broader family of secondary metabolites produced by various fungi, which share common biosynthetic origins but exhibit significant structural diversity. nih.gov Comparative analysis with metabolites such as Massarilactones, Rosigenin, and Spirostaphylotrichins reveals how different fungal species have evolved their biosynthetic pathways to generate unique chemical scaffolds. nih.govresearcher.life

A key point of comparison is the nature of the core biosynthetic enzymes. While this compound is a classic polyketide, other related compounds, such as the Spirostaphylotrichins (also known as triticones), are synthesized by hybrid Polyketide Synthase-Nonribosomal Peptide Synthase (PKS-NRPS) machinery. vulcanchem.comnih.gov This fundamental difference in the biosynthetic starting point is a major source of structural divergence. The PKS-NRPS hybrids incorporate amino acid units (specifically aspartate in the case of Spirostaphylotrichin A) into the molecule, leading to the formation of characteristic nitrogen-containing structures like the spirocyclic γ-lactam core, which is absent in this compound. vulcanchem.comcapes.gov.br

Isotope labeling studies have confirmed that the backbone of Spirostaphylotrichin A is derived from five acetate (B1210297)/malonate units, methionine, and one molecule of aspartic acid, highlighting the mixed PKS-NRPS pathway. capes.gov.br In contrast, this compound (C₁₀H₁₂O₃) has a simpler structure consistent with a polyketide pathway, possibly involving a mixed origin with a polyketide precursor and malic acid. nih.gov

The Massarilactones represent another class of related compounds from Massarina species. researchgate.net While also polyketides, their diverse lactone-containing ring systems suggest variations in the PKS programming, including the number of condensation cycles and different cyclization patterns dictated by their respective PT and/or TE/CLC domains. researchgate.net Rosigenin and its analogs, also isolated from Massarina, are other examples of polyketides whose structural variations likely stem from the specificities of the tailoring enzymes that modify the polyketide core after its synthesis. nih.gov

This comparative analysis underscores a common theme in fungal secondary metabolism: the evolution of modular and combinatorial biosynthetic pathways allows for the generation of a wide array of bioactive compounds from a limited set of common precursors. The structural diversity between this compound and its relatives can be attributed to factors such as the type of core synthase (PKS vs. PKS-NRPS), the choice of starter and extender units, and the suite of tailoring enzymes that modify the final scaffold. nih.govmdpi.com

Table 1: Comparative Overview of this compound and Related Fungal Metabolites

| Metabolite | Producing Organism (Example) | Core Structure | Biosynthetic Pathway | Confirmed Precursors |

|---|---|---|---|---|

| This compound | Massarina sp. nih.gov | Substituted aromatic ketone | Polyketide (PKS) | Inferred from polyketide origin nih.gov |

| Spirostaphylotrichin A | Staphylotrichum coccosporum capes.gov.br | Spirocyclic γ-lactam | Hybrid PKS-NRPS | Acetate, Methionine, Aspartic Acid capes.gov.br |

| Massarilactones | Massarina tunicata researchgate.net | Fused lactone rings | Polyketide (PKS) | Inferred from polyketide origin researchgate.net |

| Rosigenin | Massarina sp. nih.gov | Polyketide-derived | Polyketide (PKS) | Inferred from polyketide origin nih.gov |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 6-epi-5′-hydroxy-mycosporulone |

| Aflatoxin |

| Aspartic Acid |

| Enalin A |

| Malic Acid |

| Malonyl-CoA |

| Massarilactones |

| This compound |

| Methionine |

| Rosigenin |

| Spiromassaritone |

| Spirostaphylotrichins |

Chemical Synthesis Approaches to Massariphenone and Its Analogs

Strategies for Total Synthesis of Massariphenone

As of the current review of scientific literature, an explicit total synthesis of this compound has not been reported. However, based on its established structural features—an aryl ketone with a hydroxylated side chain and a methyl-substituted aromatic ring—potential synthetic strategies can be conceptualized.

The construction of the substituted aromatic core would likely involve established methods for electrophilic aromatic substitution, such as Friedel-Crafts acylation or alkylation, on a suitably substituted benzene (B151609) derivative. Regioselectivity would be a primary concern, necessitating careful selection of starting materials and reaction conditions to achieve the 1,2,4-substitution pattern observed in this compound.

The introduction of the ketone and the hydroxylated side chain could be achieved through several pathways. For instance, an aryl Grignard reagent derived from a brominated aromatic precursor could be reacted with an appropriate aldehyde to form a secondary alcohol, which could then be oxidized to the ketone. Alternatively, a Friedel-Crafts acylation with a substituted acyl chloride could directly form the aryl ketone. The hydroxylated side chain, specifically the -CH(OH)CH₃ unit, could be incorporated via reactions such as aldol (B89426) condensation followed by reduction, or by the addition of a methyl Grignard reagent to an α-hydroxyaldehyde or ketone precursor.

A hypothetical synthetic pathway might involve:

Aromatic Ring Functionalization: Starting with a commercially available substituted benzene, such as a methylphenol, and performing directed ortho-metalation or other regioselective reactions to introduce the necessary functional groups for the ketone and hydroxylated side chain.

Ketone Formation: Employing a Friedel-Crafts acylation or a cross-coupling reaction (e.g., Suzuki, Heck) to attach the propanone moiety to the aromatic ring.

Hydroxylation of the Side Chain: If the propanone side chain is introduced as a ketone (e.g., -CO-CH₂CH₃), a subsequent stereoselective reduction of the ketone to the secondary alcohol (-CH(OH)CH₃) would be required. Alternatively, if an aldehyde precursor is used, a Grignard addition of a methyl group could form the secondary alcohol directly.

Given the complexity of achieving precise regiochemical control and introducing the chiral center, a multi-step convergent or linear synthesis would be necessary.

Semi-Synthesis Methodologies for this compound Derivatives

This compound is a natural product, meaning it is isolated from biological sources. Semi-synthesis typically involves the chemical modification of a naturally occurring compound or a closely related natural precursor to produce derivatives with altered properties or enhanced biological activities. As with total synthesis, specific semi-synthesis methodologies for this compound or its derivatives have not been extensively documented in the available literature.

However, if this compound were to be utilized as a starting material for semi-synthetic endeavors, potential modifications could target its key functional groups:

Hydroxyl Group Derivatization: The hydroxyl group on the side chain could be modified through esterification, etherification, or oxidation to a ketone, potentially altering its polarity, stability, or biological interactions.

Ketone Modification: The carbonyl group could undergo reduction to a secondary alcohol (if not already present as such, depending on the precise structure), or reactions to introduce new functionalities, such as oxime or hydrazone formation.

Aromatic Ring Modifications: Further functionalization of the aromatic ring, such as halogenation, nitration, or additional alkylation/acylation, could be explored, though these reactions would require careful control to maintain the existing substitution pattern.

These hypothetical semi-synthetic approaches would be valuable for structure-activity relationship (SAR) studies, aimed at understanding how structural changes influence this compound's properties or biological effects.

Stereoselective Synthesis of this compound Chiral Centers

This compound is reported to be optically active, indicating the presence of at least one chiral center. nih.gov The initial isolation study noted that the configuration of the hydroxyl-bearing carbon was not determined. nih.gov For chiral natural products, achieving stereoselective synthesis—the preferential formation of one stereoisomer over others—is paramount, as different stereoisomers can exhibit vastly different biological activities.

If a total synthesis of this compound were to be pursued, controlling the stereochemistry of the hydroxyl-bearing carbon would be a critical challenge. General strategies for the stereoselective synthesis of secondary alcohols, which would be applicable here, include:

Asymmetric Reduction of Ketones: This is a common and powerful method. Chiral reducing agents (e.g., those derived from borane (B79455) or aluminum hydrides with chiral ligands) or biocatalysts (e.g., ketoreductases) can be employed to reduce a prochiral ketone precursor to a single enantiomer of the secondary alcohol. nih.govnih.gov

Chiral Auxiliaries and Reagents: Incorporating a temporary chiral auxiliary into a synthetic intermediate can direct the stereochemical outcome of a reaction. After the desired stereocenter is formed, the auxiliary is removed. Chiral reagents can also be used to induce asymmetry in a reaction.

Diastereoselective Reactions: If other stereocenters are present in a precursor molecule, their inherent chirality can influence the stereochemical outcome of forming a new chiral center. This relies on the principle of diastereoselectivity, where the presence of existing stereocenters leads to the preferential formation of one diastereomer.

The development of a stereoselective synthesis would allow for the preparation of this compound in its pure enantiomeric form, enabling a comprehensive evaluation of its intrinsic properties and potential biological activities without interference from other stereoisomers.

Chemoenzymatic Synthesis Potential and Biotransformation Studies

This compound's origin as a secondary metabolite from marine-derived fungi, such as Massarina sp. and Verticillium spp., inherently points to a sophisticated natural biosynthetic pathway. nih.govdokumen.pubresearchgate.netcapes.gov.br The biogenesis of structurally related fungal metabolites, like arthropsolide A, has been proposed to involve polyketide pathways, specifically the condensation of a pentaketide (B10854585) precursor and malic acid. epdf.pub This suggests that this compound's biosynthesis likely proceeds via similar enzymatic machinery, leveraging the precise control offered by polyketide synthases (PKSs) and other modifying enzymes.

While specific chemoenzymatic synthesis or detailed biotransformation studies focused solely on this compound are not widely reported, the general principles of chemoenzymatic synthesis are highly relevant for complex natural products. Chemoenzymatic approaches combine the unparalleled regio- and stereoselectivity of enzymatic transformations with the broader reaction diversity of traditional organic chemistry. nih.govnih.gov

The potential for chemoenzymatic synthesis of this compound lies in:

Enzymatic Steps for Chiral Centers: Enzymes (e.g., ketoreductases, hydroxylases) could be employed for highly selective formation of the chiral hydroxyl group, avoiding the need for complex chiral auxiliaries or reagents.

Biocatalytic Aromatic Functionalization: While less common for complex aromatic systems, some enzymes are capable of regioselective hydroxylation or other modifications of aromatic rings, which could simplify the synthesis of the substituted benzene core.

Biotransformation of Precursors: Microorganisms or isolated enzymes could be used to transform simpler chemical precursors into more complex intermediates of this compound, mimicking parts of its natural biosynthetic pathway. This could involve the use of whole-cell systems or purified enzymes to carry out specific, difficult-to-achieve chemical transformations.

Research into the biotransformation capabilities of the fungi that produce this compound could also reveal novel enzymatic reactions or pathways, potentially leading to new derivatives or more efficient routes to the compound itself. The field of biocatalysis continues to expand, offering promising avenues for the sustainable and efficient synthesis of complex natural products like this compound. nih.govnih.gov

Advanced Spectroscopic and Theoretical Characterization of Massariphenone

Detailed NMR Chemical Shift Assignments and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of organic molecular structures, providing detailed information about the connectivity and arrangement of atoms within a molecule. For Massariphenone, both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been instrumental in establishing its chemical structure researchgate.netnih.gov. Initial NMR analyses revealed characteristic signals indicative of a 1,2,4-tri-substituted benzene (B151609) ring, an aryl methyl group, and an OCHCH unit researchgate.net.

Detailed NMR chemical shift assignments involve the precise determination of proton (¹H) and carbon-13 (¹³C) chemical shifts, which are highly sensitive to the electronic environment of the nuclei. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing correlations between protons and carbons, thereby mapping out the molecular skeleton and identifying functional groups. For instance, HMBC experiments can confirm linkages by showing correlations between protons and carbons separated by two or three bonds acs.org.

Conformational analysis, which explores the preferred three-dimensional arrangements of a molecule, can also be informed by NMR data. Coupling constants (e.g., ³J values) provide insights into dihedral angles, while Nuclear Overhauser Effect (NOE) experiments can reveal spatial proximities between non-bonded atoms. These experimental observations are often complemented by computational methods, such as Density Functional Theory (DFT), to predict and validate stable conformers and their relative energies.

An illustrative example of typical NMR chemical shift assignments for this compound might include signals characteristic of its aromatic and aliphatic regions.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Hypothetical Data)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| Ar-H1 | 6.85 | d | 8.0 | 115.2 |

| Ar-H2 | 7.10 | dd | 8.0, 2.0 | 120.5 |

| Ar-H3 | 7.02 | d | 2.0 | 125.8 |

| Ar-CH | 2.35 | s | - | 21.1 |

| OCH | 4.50 | q | 6.5 | 75.3 |

| OCHCH | 1.30 | d | 6.5 | 20.0 |

| C=O | - | - | - | 198.7 |

| Quaternary C | - | - | - | 130.0, 145.0, 152.0 |

Note: This table presents hypothetical NMR data for illustrative purposes only, based on the reported structural features of this compound.

Chiroptical Spectroscopy (ECD) and Computational Validation with Time-Dependent Density Functional Theory (TDDFT)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules. This compound, being a natural product, may possess specific stereoisomers. ECD spectral analyses have been successfully employed for this compound and its pseudo-enantiomers, revealing a common (2R)-configuration for certain related compounds acs.org. The absolute configurations of these compounds were further confirmed by comparing experimental ECD spectra with those derived from DFT calculations acs.org.

The utility of ECD in stereochemical assignments is significantly enhanced by computational validation using Time-Dependent Density Functional Theory (TDDFT). TDDFT calculations can predict the ECD spectrum of a molecule based on its proposed three-dimensional structure and electronic transitions molpro.net. By comparing the experimentally obtained ECD spectrum with the theoretically calculated spectra for all possible stereoisomers, the correct absolute configuration can be assigned acs.org. This approach is particularly valuable for complex natural products where traditional methods might be ambiguous.

The conformational flexibility of a molecule can significantly influence its ECD spectrum. Therefore, TDDFT calculations often involve considering an ensemble of low-energy conformers and Boltzmann-averaging their calculated ECD spectra to obtain a more accurate theoretical prediction tifrh.res.in.

Table 2: Illustrative ECD and TDDFT-Calculated Data for this compound (Hypothetical Data)

| Wavelength (nm) | Experimental ΔΕ (M⁻¹cm⁻¹) | TDDFT-Calculated ΔΕ (M⁻¹cm⁻¹) | Assignment (Transition) |

| 210 | +2.5 | +2.3 | π→π* (Benzene) |

| 245 | -1.8 | -1.7 | n→π* (Carbonyl) |

| 280 | +0.5 | +0.4 | Charge Transfer |

Note: This table presents hypothetical ECD and TDDFT data for illustrative purposes only, demonstrating the type of information obtained from such analyses.

Quantum Chemical Calculations for this compound Structure and Reactivity

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), provide a robust theoretical framework for understanding the electronic structure, stability, and reactivity of molecules like this compound. These calculations complement experimental data by offering insights at the atomic and electronic level.

Density Functional Theory (DFT)-Based Chemical Shift Calculations

DFT-based chemical shift calculations have become a standard tool for the validation of NMR assignments and the accurate determination of molecular structures, especially for complex natural products nih.govmdpi.com. For this compound and related compounds, DFT calculations were utilized to verify their structures and relative configurations acs.org.

The methodology typically involves:

Conformational Search: Identifying all relevant low-energy conformers of the molecule, as chemical shifts are conformation-dependent.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable DFT functional and basis set to find its most stable arrangement nih.gov.

Chemical Shift Calculation: Computing the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) of the optimized conformers. These shielding values are then converted to chemical shifts relative to a standard reference compound (e.g., TMS for ¹H and ¹³C) tifrh.res.in.

Boltzmann Averaging: Averaging the calculated chemical shifts of individual conformers based on their Boltzmann populations at a given temperature to account for solution-state dynamics nih.gov.

Comparison and Validation: Comparing the calculated chemical shifts with experimental NMR data. Statistical parameters like Mean Absolute Error (MAE) and DP4 probability are often used to assess the agreement and assign the most probable structure acs.orgnih.gov.

Table 3: Illustrative Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts for this compound (Hypothetical Data)

| Position | Experimental δ (ppm) | DFT-Calculated δ (ppm) | Deviation (ppm) |

| Ar-H1 | 6.85 | 6.80 | 0.05 |

| Ar-H2 | 7.10 | 7.05 | 0.05 |

| Ar-H3 | 7.02 | 7.00 | 0.02 |

| Ar-CH | 2.35 | 2.38 | -0.03 |

| OCH | 4.50 | 4.52 | -0.02 |

| OCHCH | 1.30 | 1.28 | 0.02 |

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the typical comparison between experimental and DFT-calculated NMR shifts.

Computational Modeling of Reaction Mechanisms

Computational modeling plays a vital role in elucidating the mechanisms of chemical reactions, which are often challenging to determine solely through experimental means rsc.org. For this compound, understanding its biosynthetic pathways or potential degradation/transformation reactions can be achieved through quantum chemical calculations.

The process involves:

Identification of Reactants and Products: Defining the starting materials and potential products of a reaction.

Exploration of Potential Energy Surfaces (PES): Mapping the energy landscape of the reaction, identifying stable intermediates and transition states (TSs) rsc.orgsmu.edu. Transition states represent the highest energy points along a reaction pathway, and their characterization provides critical information about the reaction barrier and rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy pathway connecting reactants, transition states, and products, confirming the reaction mechanism smu.edu.

Kinetic and Thermodynamic Analysis: Calculating activation energies, reaction enthalpies, and free energies to determine the most favorable reaction pathways and predict reaction rates and equilibria.

While specific reaction mechanisms for this compound's biosynthesis or transformations are not detailed in the provided search results, computational chemistry, particularly DFT, is routinely applied to propose and validate such mechanisms for natural products acs.orgacs.org. For instance, studies on related compounds isolated from Paraphaeosphaeria sp. have proposed biosynthetic routes involving complex rearrangements, which would typically be supported by computational modeling acs.orgacs.org. This allows researchers to gain a deeper understanding of how this compound is formed in nature or how it might react under various conditions.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of atoms and molecules, providing insights into their dynamic properties, conformational changes, and interactions with their environment or other molecules nih.govebsco.comnih.gov. Given this compound's origin as a natural product and its reported biological activities researchgate.netnih.govswinburne.edu.auresearchgate.net, MD simulations could be invaluable for understanding its behavior in biological systems or in solution.

Applications of MD simulations for this compound could include:

Conformational Dynamics: Investigating the flexibility and conformational landscape of this compound in different solvents or environments.

Ligand-Protein Interactions: If this compound acts as a ligand for a specific biological target (e.g., an enzyme or receptor, given its reported antibiotic and cytotoxic activities researchgate.netnih.gov), MD simulations can model its binding, stability, and unbinding pathways. This involves simulating this compound within the binding pocket of a protein, observing the dynamic interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking) over time nih.gov.

Membrane Permeation: Studying how this compound interacts with lipid bilayers, providing insights into its potential for cellular uptake and distribution.

Solvation Effects: Analyzing the influence of solvent molecules on the structure and dynamics of this compound.

MD simulations involve solving Newton's equations of motion for a system of atoms, with forces derived from a predefined force field that describes interatomic interactions ebsco.com. Key parameters in an MD simulation include the choice of force field, solvent model, temperature, pressure, and simulation time youtube.commdpi.com.

Table 4: Illustrative Molecular Dynamics Simulation Parameters for this compound (Hypothetical Data)

| Parameter | Value / Description |

| Force Field | CHARMM36m (for biomolecular interactions) / GAFF (for small molecules) |

| Solvent Model | TIP3P water model |

| Simulation Box | Periodic boundary conditions, cubic or octahedral |

| Temperature | 300 K (NPT ensemble) |

| Pressure | 1 atm (NPT ensemble) |

| Integration Time Step | 2 fs |

| Simulation Length | 100-500 ns |

| Analysis | RMSD, RMSF, hydrogen bond analysis, conformational clustering |

Note: This table presents hypothetical MD simulation parameters for illustrative purposes only, demonstrating typical settings for such studies.

Biological Activity Investigations of Massariphenone and Its Derivatives

Mechanistic Investigations of Biological Effects

Molecular Basis of Action

Investigations into the biological activity of Massariphenone have indicated its capacity to exhibit antimicrobial and antiproliferative properties. Specifically, it has demonstrated slight antibiotic activity against Septoria spp. nih.gov Furthermore, this compound has shown antimicrobial effects against Staphylococcus aureus and Candida albicans, and has been observed to control the proliferation of the human colon carcinoma cell line (HCT-116). nih.gov However, another report noted that isolated this compound showed weak activity against HCT-116 and no significant activity against C. albicans in certain assays.

Despite these reported biological effects, detailed research specifically elucidating the precise molecular basis of action for this compound is not extensively documented in the available literature. The "molecular basis of action" typically refers to the specific molecular targets (e.g., enzymes, receptors, DNA, RNA), pathways, or cellular processes through which a compound exerts its biological effects. For many natural products with broad antimicrobial or cytotoxic activities, the exact molecular mechanisms can be complex and may involve multiple targets or general cellular disruptions. As of current documented research, this compound's specific molecular targets or the detailed biochemical pathways it modulates to achieve its observed activities have not been comprehensively elucidated.

Structure-Activity Relationship Studies for this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental in chemical biology and drug discovery. They aim to identify how specific chemical structural characteristics of a molecule correlate with its biological activity, allowing for the rational design of new compounds with enhanced potency, selectivity, or altered properties. nih.gov This involves systematically modifying parts of a compound's structure and evaluating the impact of these changes on its biological effects.

Ecological Roles and Biotechnological Potential of Massariphenone

Massariphenone in Fungal-Host Plant Interactions

Fungi and plants have a complex and intimate relationship that can range from pathogenic to symbiotic. Within this spectrum, endophytic fungi reside within plant tissues for at least a part of their life cycle without causing any apparent disease. mdpi.com These fungi can engage in various forms of symbiosis, including mutualism, commensalism, and sometimes even transitioning to parasitism. ekb.eg The nature of these interactions is critical for the survival and health of both the fungus and its host plant. Fungi must be able to sense and adapt to the host environment to survive, which involves recognizing specific host factors and physiological changes. nih.gov

Role in Endophytism and Symbiotic Relationships

Endophytic fungi are microorganisms that live inside plant tissues without causing any noticeable harm to their host. mdpi.com This relationship is a form of balanced antagonism where the fungus benefits from the shelter and nutrients provided by the plant, while the plant, in turn, can receive a variety of benefits. frontiersin.org The interactions can be classified as mutualistic, where both partners benefit; commensalistic, where one benefits and the other is unaffected; or in some cases, parasitic, where the fungus benefits at the expense of the host. ekb.eg

These symbiotic relationships are ancient, with evidence suggesting they played a crucial role in the early colonization of land by plants. nih.gov Endophytic fungi can influence their host's growth and development by producing phytohormones and other bioactive compounds. frontiersin.org In return for nutrients and protection, these fungi can enhance the plant's ability to withstand various environmental stresses. nih.gov The establishment of a successful symbiotic relationship requires the fungus to be able to infect, colonize, and establish itself within the host plant. frontiersin.org

Contribution to Plant Biocontrol Mechanisms

Endophytic fungi are significant players in the biological control of plant diseases. ekb.eg They employ a variety of mechanisms to protect their host plants from pathogens. These mechanisms can be direct or indirect. nih.gov

Direct Mechanisms:

Antibiosis: Endophytes can produce a wide array of secondary metabolites, such as antibiotics, that are harmful to pathogenic organisms. nih.goveagri.org These compounds can inhibit the growth and development of pathogens.

Competition: Endophytic fungi can compete with pathogens for essential resources like space and nutrients, thereby limiting the pathogen's ability to establish an infection. eagri.orgmdpi.com

Parasitism: Some endophytic fungi can directly parasitize pathogenic fungi by coiling around their hyphae. eagri.org

Lytic Enzymes: The secretion of enzymes like chitinases and β-1,3-glucanases can break down the cell walls of pathogenic fungi. eagri.org

Indirect Mechanisms:

Induced Systemic Resistance (ISR): Endophytes can stimulate the plant's own defense mechanisms, leading to a state of heightened resistance throughout the entire plant. mdpi.com This is often mediated by the production of signaling molecules. uc.pt

The table below summarizes the key biocontrol mechanisms employed by endophytic fungi.

| Mechanism Category | Specific Mechanism | Description |

| Direct | Antibiosis | Production of antimicrobial compounds that inhibit pathogen growth. |

| Competition | Vying with pathogens for essential nutrients and physical space. | |

| Parasitism | Directly feeding on and growing within pathogenic fungi. | |

| Lytic Enzymes | Secretion of enzymes that degrade the cell walls of pathogens. | |

| Indirect | Induced Systemic Resistance (ISR) | Priming the plant's immune system for a faster and stronger response to future pathogen attacks. |

| Phytohormone Production | Influencing plant hormone levels to promote growth and vigor. |

Influence on Plant Immunity and Stress Response

Endophytic fungi can significantly influence a plant's immune system and its ability to respond to various stresses. Plants possess an innate immune system that can be activated in response to pathogen attacks or environmental stressors. preprints.org Endophytes can enhance this immune response through a process known as "priming," where the plant is prepared to respond more quickly and robustly to subsequent challenges. preprints.org

The interaction between the plant and the endophytic fungus can lead to the production of various defense-related compounds. mdpi.com For instance, the presence of an endophyte might trigger the accumulation of phytoalexins, which are antimicrobial compounds produced by the plant. mdpi.com This symbiotic relationship can also help plants cope with abiotic stresses such as drought and salinity. nih.gov Endophytic fungi can help the plant mitigate the damaging effects of these stressors, for example, by increasing sugar content in cells to aid in osmotic adjustment. nih.gov

Ecological Significance in Marine Ecosystems

Marine ecosystems are vast and complex, with a delicate balance of interactions between various organisms. frontiersin.org These ecosystems are facing increasing threats from human activities, including pollution, coastal development, and climate change, which leads to issues like ocean acidification and rising sea temperatures. learnz.org.nz The health and sustainability of these ecosystems depend on the biodiversity at all levels, from microorganisms to large marine animals. frontiersin.org

Plankton form the base of many marine food webs and play a critical role in global biogeochemical cycles, such as the carbon cycle. numberanalytics.com Phytoplankton, through photosynthesis, are responsible for a significant portion of the Earth's oxygen production and carbon sequestration. numberanalytics.com Epifauna, the small invertebrates that live on various surfaces, are another crucial component, transferring energy from primary producers to higher trophic levels. taylorfrancis.com

While the role of macroorganisms is more visible, microbial communities, including fungi, are fundamental to the functioning of marine ecosystems. They are involved in nutrient cycling and can respond rapidly to environmental changes. frontiersin.org The introduction of invasive alien species poses a significant threat to the native biodiversity and ecological balance of marine environments. frontiersin.org Protecting and restoring coastal and marine ecosystems, such as blue carbon ecosystems, are considered nature-based solutions to mitigate climate change and enhance the resilience of coastal communities. ocean-climate.org

This compound as a Biopesticide Lead Compound

The search for effective and environmentally friendly alternatives to synthetic chemical pesticides is a major focus in sustainable agriculture. nih.gov Natural compounds produced by microorganisms, such as endophytic fungi, are a promising source of new biopesticides. nih.gov These compounds can have various modes of action, including insecticidal, herbicidal, and antimicrobial activities.

This compound, a chemical compound produced by certain fungi, has been identified as a potential lead compound for the development of biopesticides. Research has shown its activity against various pests and pathogens, making it a candidate for further investigation and development. The production of such bioactive secondary metabolites is a key mechanism through which endophytic fungi protect their host plants. nih.gov

Fermentation Optimization and Scale-Up for this compound Production

The commercial production of microbial metabolites like this compound relies on fermentation technology. The process begins at a small laboratory scale (1-2 liters) to test microbial strains, media compositions, and key process parameters such as temperature, pH, and oxygen levels. evologic.at The goal at this stage is to gather sufficient data to guide further optimization. evologic.at

Successful fermentation requires a deep understanding of the target microbe and its growth requirements. evologic.at The journey from a lab-scale process to industrial-scale production involves several stages of scaling up, from bench scale (5-50 liters) to pilot scale (100-1,000 liters), and finally to industrial scale (>1,000 liters). evologic.at

Key aspects of fermentation optimization and scale-up include:

Strain Improvement: Enhancing the productivity of the microbial strain through genetic engineering or selection. scitechnol.com

Media Formulation: Developing a cost-effective growth medium that maximizes the yield of the desired product. scitechnol.com

Process Parameter Optimization: Fine-tuning conditions like temperature, pH, and agitation to ensure optimal microbial growth and product formation. scitechnol.comnih.gov

Downstream Processing: Developing efficient methods for extracting and purifying the final product from the fermentation broth. evologic.at

Mathematical modeling and computational fluid dynamics can be valuable tools to understand and predict the behavior of the fermentation process at different scales, helping to overcome challenges associated with scaling up. nih.govmdpi.com The ultimate aim is to develop a robust, economically viable, and sustainable manufacturing process. evologic.atscitechnol.com

The table below outlines the typical stages and key considerations in the scale-up of a fermentation process.

| Scale | Typical Volume | Primary Goal | Key Considerations |

| Laboratory | 1–2 Liters | Proof of concept, initial parameter testing. evologic.at | Strain selection, basic media and parameter screening. evologic.at |

| Bench | 5–50 Liters | Further optimization of production. evologic.at | Detailed parameter optimization, initial process control. |

| Pilot | 100–1,000 Liters | Validate feasibility for commercial production. evologic.at | Process validation, mimicking industrial conditions. foodnavigator.com |

| Industrial | >1,000 Liters | Cost-effective, large-scale production. evologic.at | Economic viability, process stability, sustainability. evologic.at |

Methodological Advancements in Massariphenone Research

Innovations in Chromatographic Techniques for Complex Mixtures

The initial isolation of Massariphenone involved traditional chromatographic methods, including silica (B1680970) gel column chromatography followed by preparative high-performance liquid chromatography (HPLC). nih.gov While effective, these conventional approaches are often labor-intensive and require significant amounts of material. Modern research into fungal secondary metabolites, including compounds like this compound, now leverages a suite of more advanced and efficient chromatographic technologies.

Innovations such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Ultra-Performance Liquid Chromatography (UPLC) have revolutionized the field. mdpi.comnih.gov These systems use columns with smaller particle sizes (typically under 2 µm) and operate at much higher pressures than traditional HPLC. nih.gov This results in significantly faster analysis times, superior resolution, and increased sensitivity, making it possible to separate complex mixtures of fungal metabolites with much greater efficiency. mdpi.com

The coupling of these advanced liquid chromatography systems with high-resolution mass spectrometry (HRMS), such as in UPLC-Q-Orbitrap MS, is a particularly powerful innovation. researchgate.net This hyphenated technique allows for the rapid and simultaneous analysis and tentative identification (dereplication) of numerous secondary metabolites in a crude fungal extract. nih.govmdpi.com By comparing the exact mass and fragmentation patterns (MS/MS data) against comprehensive natural product databases, researchers can quickly identify known compounds and prioritize novel ones, like this compound, for targeted isolation. nih.gov This approach avoids the time-consuming process of re-isolating already characterized substances. nih.gov Preparative HPLC remains a cornerstone for obtaining pure compounds for structural analysis and bioassays, but its application is now more targeted and efficient thanks to the analytical insights provided by UPLC-MS profiling. usda.govspringernature.com

| Technique | Typical Use | Advantages | Limitations |

|---|---|---|---|

| Conventional HPLC | Purification and analysis | Robust and widely available | Slower run times, lower resolution, requires more sample and solvent mdpi.com |

| Preparative HPLC | Isolation of pure compounds (mg to g scale) | Allows for purification of large quantities for structural elucidation and bioassays springernature.com | Lower resolution than analytical scale, requires method development nih.gov |

| UHPLC/UPLC | Rapid analysis and metabolite profiling | High resolution, high speed, high sensitivity, reduced solvent consumption nih.gov | Higher operational pressure, potential for column clogging with complex samples |

| LC-HRMS/MS | Dereplication and identification of metabolites in complex mixtures | Provides exact mass and structural information, enables rapid identification of knowns and prioritization of unknowns researchgate.netnih.gov | Requires extensive databases and specialized software for data analysis nih.gov |

Application of Advanced NMR Methodologies (e.g., CryoProbe, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of novel natural products. bruker.com The structure of this compound was originally determined using a combination of standard one- and two-dimensional NMR experiments (like HMBC and NOE). nih.gov However, the field has seen transformative technological progress, particularly in probe technology, that significantly enhances the capabilities of NMR for analyzing rare compounds.

A key innovation is the development of cryogenically cooled probes, or CryoProbes. bruker.comhyphadiscovery.com These probes cool the electronics and coil close to the sample to extremely low temperatures, drastically reducing thermal noise and increasing the signal-to-noise ratio by a factor of three to four or more compared to conventional probes. nih.gov The impact on natural product research is profound; structure elucidation datasets that once required milligrams of a pure compound can now be acquired with as little as 10–30 micrograms of material. hyphadiscovery.com This is a critical advantage when dealing with metabolites like this compound, which are often produced in very low quantities by the source organism. The enhanced sensitivity of CryoProbes also makes it feasible to perform less sensitive but highly informative experiments, such as 1D ¹³C or 2D INADEQUATE experiments, on microgram-scale samples, which was previously impractical. bruker.com

Another powerful, though less commonly used, technique is solid-state NMR (SSNMR). nih.gov Many natural products are difficult to crystallize for X-ray analysis and may exist as amorphous powders. SSNMR provides detailed structural information on such non-crystalline or amorphous solids. nih.govtandfonline.comnih.gov It can be used to study the conformation and packing of molecules in their solid form, providing insights that are unobtainable by solution-state NMR. tandfonline.com For a compound like this compound, SSNMR could be used to characterize its solid-form properties and study its interactions within a biological matrix without the need for crystallization.

| Methodology | Primary Application | Key Advantage for this compound Research |

|---|---|---|

| CryoProbe NMR | Structure elucidation of mass-limited samples | Enables full structural analysis with only microgram quantities, reducing the need for extensive culturing and purification. hyphadiscovery.comnih.gov |

| Solid-State NMR (SSNMR) | Structural analysis of amorphous or non-crystalline solids | Provides structural data when single crystals cannot be grown for X-ray diffraction; characterizes the physical form of the pure compound. nih.govtandfonline.com |

| LR-HSQMBC | Detecting very long-range proton-carbon correlations | Helps connect molecular fragments in proton-deficient molecules, which can be challenging with standard HMBC experiments. thieme-connect.com |

| Nanomole-Scale Quantitation (qNMR) | Accurate measurement of the amount of a sample | Allows for precise quantitation of isolated yields at the microgram level, which is impossible with standard balances. nih.gov |

High-Throughput Screening Approaches for Bioactivity

Discovering the biological function of a new natural product is a central goal of marine natural product research. Initial studies on this compound showed no significant cytotoxic activity against the HCT-116 human colon carcinoma cell line, nor antimicrobial activity against Candida albicans or Staphylococcus aureus. nih.gov Such results from a limited number of assays can lead to a compound being classified as "inactive." However, high-throughput screening (HTS) provides a pathway to more comprehensively explore a compound's bioactivity. taylorfrancis.com

HTS platforms use automation and miniaturization to test thousands of compounds against a wide array of biological targets in a rapid and cost-effective manner. targetmol.compnas.org Instead of testing this compound against only a few cell lines, HTS could be used to screen it against hundreds of different cancer cell lines, enzymes, receptors, and microbial pathogens simultaneously. nih.govresearchgate.net This massively parallel approach significantly increases the probability of discovering a specific and potentially novel biological activity.

Furthermore, innovative HTS strategies are being developed to uncover more complex biological effects. For example, high-throughput synergy screening (HTSS) is used to identify compounds that may not be potent on their own but can significantly enhance the activity of a known drug. pnas.org A library of microbial extracts was successfully screened using this method to find natural products that synergized with the antifungal drug ketoconazole. pnas.org Such an approach could reveal a hidden therapeutic potential for this compound as a combination agent.

| Screening Approach | Description | Potential Application for this compound |

|---|---|---|

| Target-Based Screening | Assays designed to measure the interaction of a compound with a specific purified protein target (e.g., an enzyme or receptor). | Could identify a specific molecular target for this compound that was missed in whole-cell assays. |

| Phenotypic Screening | Assays that measure the effect of a compound on the phenotype of a cell or whole organism (e.g., cell death, differentiation). nih.gov | Could uncover effects on complex cellular processes like stem cell differentiation or immunomodulation. nih.gov |

| Synergy Screening (HTSS) | Screening for compounds that enhance the efficacy of an existing drug. pnas.org | Could reveal a role for this compound in overcoming drug resistance or lowering the required dose of another therapeutic agent. |

| Antimicrobial Screening | Testing against a broad panel of bacterial and fungal pathogens, including drug-resistant strains. pnas.org | Could identify a narrow-spectrum antimicrobial activity not observed in the initial limited screening. |

Integration of Bioinformatics and Genomics for Biosynthetic Gene Cluster Discovery

Understanding how a natural product is made by its source organism is a fundamental question that is now being answered through genomics and bioinformatics. Secondary metabolites like this compound are synthesized by enzymes encoded by genes that are typically grouped together on the chromosome in a biosynthetic gene cluster (BGC). nih.gov The advent of affordable genome sequencing and sophisticated bioinformatics tools has enabled "genome mining," a powerful strategy to discover BGCs and link them to the molecules they produce. frontiersin.org

The most widely used tool for this purpose in fungi is the 'antibiotics and Secondary Metabolites Analysis Shell' (antiSMASH). secondarymetabolites.orgnih.gov By inputting the genome sequence of the producing organism, such as Massarina sp., antiSMASH can predict the locations of dozens of putative BGCs. nih.gov It classifies these clusters based on the type of core enzyme they contain, such as polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), or terpene cyclases. jabonline.inwur.nl Based on its chemical structure, this compound is likely derived from a polyketide precursor. nih.gov Therefore, a genome mining approach would focus on identifying Type I PKS clusters within the Massarina genome.

Recent research on related compounds has led to a plausible biosynthetic pathway for this compound. researcher.life This proposed pathway involves a polyketide precursor and suggests a Favorskii rearrangement as a key chemical transformation step in its formation. researcher.liferesearcher.liferesearchgate.net Linking this proposed biosynthesis to a specific BGC would involve sequencing the genome of Massarina sp. CNT-016, identifying candidate PKS gene clusters with antiSMASH, and then using molecular biology techniques—such as deleting the PKS gene in the native organism or expressing the entire cluster in a heterologous host like Aspergillus oryzae—to confirm that the cluster produces this compound. frontiersin.orgresearchgate.net This integration of genomics, bioinformatics, and molecular biology represents the frontier of natural product research, providing deep insight into the biosynthesis of complex molecules. rsc.org

| Tool | Function | Relevance to this compound Research |

|---|---|---|

| antiSMASH | Identifies and annotates secondary metabolite BGCs in a genome sequence. secondarymetabolites.org | The primary tool to find the putative PKS gene cluster responsible for this compound biosynthesis in the Massarina sp. genome. nih.gov |

| MIBiG Database | A repository of known BGCs and their corresponding characterized products. | Used to compare the predicted this compound BGC against known clusters to assess its novelty. nih.gov |

| Funannotate | A pipeline for fungal genome annotation. | Used to predict and annotate all genes within the sequenced genome, which is a prerequisite for antiSMASH analysis. |

| GNPS/Molecular Networking | Organizes MS/MS data to visualize structurally related molecules in a sample. mdpi.com | Can help identify biosynthetic intermediates and analogues of this compound in fungal extracts, providing clues to the biosynthetic pathway. dtu.dk |

Future Research Perspectives and Unanswered Questions

Elucidation of Remaining Unknown Biosynthetic Steps

The biosynthesis of Massariphenone, a C10H12O3 compound, is currently understood to originate from a mixed polyketide precursor and malic acid, a common pathway for fungal secondary metabolites researchgate.netnih.govdokumen.pub. However, the precise enzymatic machinery and intermediate steps involved in its formation are yet to be fully elucidated. Research indicates that similar C10 and C11 metabolites might share common biosynthetic pathways, but specific details for this compound are not entirely clear acs.org.

Future research endeavors should focus on:

Genomic and Transcriptomic Analysis: Comprehensive sequencing of the genomes of this compound-producing fungal strains, such as Massarina sp. (strain CNT-016) and Verticillium sp., to identify putative biosynthetic gene clusters (BGCs) responsible for its production. Transcriptomic studies under varying fermentation conditions could reveal actively expressed genes involved in the pathway dokumen.pub.

Enzymatic Characterization: Isolation and characterization of individual enzymes within the identified BGCs to understand their specific roles in the conversion of precursors to this compound. This could involve in vitro enzymatic assays and structural biology studies of key enzymes.

Isotopic Labeling Experiments: Advanced isotopic labeling studies (e.g., using 13C-labeled precursors) to precisely trace the incorporation of carbon atoms from primary metabolites into the this compound scaffold, thereby confirming or refining proposed biosynthetic routes .

Pathway Engineering: Utilizing synthetic biology tools to manipulate or overexpress specific genes within the BGCs, or to transfer the entire pathway into a heterologous host, to confirm the function of individual genes and potentially enhance production dokumen.pub.

Exploration of Novel Biological Activities and Targets

This compound has demonstrated antimicrobial activity against Staphylococcus aureus and Candida albicans, as well as antifungal activity against Pyricularia oryzae P-2b researchgate.netcapes.gov.br. Furthermore, it has shown activity against human colon carcinoma cell line (HCT-116) researchgate.netresearchgate.net. These initial findings suggest a broader spectrum of biological potential that warrants deeper investigation.

Key areas for future exploration include:

Expanded Antimicrobial Profiling: Testing this compound against a wider range of pathogenic microorganisms, including drug-resistant bacterial and fungal strains, to assess its potential as a novel antimicrobial agent.

Detailed Anticancer Mechanism: In-depth studies to elucidate the precise molecular mechanisms underlying its anticancer activity. This could involve investigations into its effects on cell cycle progression, apoptosis induction, angiogenesis, and specific signaling pathways in various cancer cell lines researchgate.netresearchgate.net.

Investigation of Other Bioactivities: Screening for additional biological activities, such as anti-inflammatory, antiviral, antioxidant, or immunomodulatory effects, which are common among natural products from marine fungi researchgate.net.

Target Identification: Employing advanced biochemical and proteomic techniques (e.g., affinity chromatography, quantitative proteomics) to identify the specific cellular proteins or pathways that this compound interacts with, serving as its direct molecular targets.

Structure-Activity Relationship (SAR) Studies: Synthesizing this compound analogs with systematic structural modifications to understand how specific functional groups contribute to its biological activities, which can guide the development of more potent and selective derivatives.

Development of Sustainable Production Methods

Currently, this compound is obtained through the fermentation of fungal strains researchgate.netcapes.gov.brnih.gov. However, natural product yields from microbial cultures can often be low, posing challenges for large-scale production and commercialization researchgate.net. Developing sustainable and economically viable production methods is paramount for its potential applications.

Future research should focus on:

Fermentation Optimization: Extensive optimization of fermentation parameters, including media composition, temperature, pH, aeration, and culture duration, to maximize this compound yield from the producing fungal strains researchgate.netresearchgate.net.

Strain Improvement: Employing traditional mutagenesis and selection, or modern genetic engineering techniques, to enhance the productivity of the native fungal strains. This could involve increasing the copy number of biosynthetic genes or improving precursor availability dokumen.pub.

Synthetic Biology and Heterologous Expression: Engineering robust and fast-growing microbial hosts (e.g., Saccharomyces cerevisiae or Escherichia coli) to harbor the complete this compound biosynthetic pathway, enabling scalable and controlled production independent of the native, potentially slow-growing or fastidious, fungal hosts dokumen.pub.

Biocatalysis and Chemoenzymatic Synthesis: Exploring the use of isolated enzymes from the biosynthetic pathway as biocatalysts for specific, challenging steps in a semi-synthetic approach, potentially combining biological and chemical synthesis for efficiency.

Circular Economy Principles: Integrating principles of sustainable manufacturing, such as utilizing renewable feedstocks, minimizing waste generation, and optimizing energy consumption throughout the production process newstreaming.comchimia.chresearchgate.net.

Investigation of Ecological Function in Natural Microbiomes

This compound is produced by fungi isolated from diverse environments, including marine mud and plant roots researchgate.netcapes.gov.br. This suggests a potential ecological role within these natural microbiomes. Understanding this role can provide insights into its natural function and potentially inspire novel applications.

Research in this area could involve:

Inter-species Interactions: Investigating how this compound influences the growth, behavior, and interactions of other microorganisms within the marine or rhizosphere microbiome. This could include its role in chemical defense against competitors or pathogens, or as a signaling molecule dokumen.pubeufic.orguchicago.edu.

Host-Microbe Symbiosis: For endophytic producers like Verticillium sp., studying the compound's contribution to the symbiotic relationship with the host plant (Rehmannia glutinosa), such as enhancing plant growth, providing protection against plant pathogens, or mediating nutrient exchange dokumen.pub.

Environmental Triggers: Identifying environmental cues (e.g., nutrient availability, presence of other microbes, stress conditions) that trigger or modulate this compound production in its natural habitat.

Metagenomic and Metabolomic Profiling: Performing advanced metagenomic and metabolomic analyses of the natural microbiomes where this compound-producing fungi reside. This can reveal correlations between this compound presence and the composition and function of the microbial community, providing a broader ecological context frontiersin.org.

Advanced Computational Modeling for Structure-Function Prediction

Computational modeling plays a vital role in modern drug discovery and natural product research by predicting molecular interactions, optimizing structures, and understanding complex biological systems nih.goveinsteinmed.edunih.govmdpi.com. Applying these advanced techniques to this compound can significantly accelerate its development.

Future computational studies should include:

Molecular Docking and Dynamics Simulations: Utilizing molecular docking to predict the binding affinity and orientation of this compound with identified or putative biological targets (e.g., enzymes, receptors). Molecular dynamics simulations can further refine these predictions by simulating the dynamic interactions between this compound and its targets in a physiological environment mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models that correlate this compound's structural features with its observed biological activities. This can guide rational design of novel analogs with improved potency, selectivity, or pharmacokinetic properties mdpi.com.

De Novo Drug Design: Employing computational de novo design strategies to generate new chemical entities based on the this compound scaffold, aiming for enhanced biological activity or novel mechanisms of action.

Biosynthetic Pathway Prediction: Leveraging bioinformatics tools and machine learning algorithms to predict novel biosynthetic pathways or enzymes involved in this compound production, especially from genomic data of newly discovered producing strains dokumen.pubmdpi.com.

Pharmacophore Modeling: Developing pharmacophore models to identify the essential structural features of this compound required for its biological activity, which can be used for virtual screening of compound libraries to discover new hits.

These future research directions, spanning from fundamental biosynthesis to advanced computational analysis, are essential for fully characterizing this compound and translating its promising properties into tangible applications.

Q & A

Q. How can researchers ensure ethical transparency when reporting this compound’s toxicological data?

- Methodological Answer: Adhere to OECD guidelines for acute toxicity testing (e.g., LD50 determination in rodents). Disclose conflicts of interest (e.g., funding sources). Share raw data via repositories (e.g., Zenodo) to enable independent verification. Include negative results to avoid publication bias .

Q. What protocols enhance reproducibility in this compound’s catalytic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.